

Quantitative Pharmacology & Selectivity

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Compound Focus: SAR-20347

Cat. No.: S542453

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The inhibitory potency of **SAR-20347** against JAK family members has been characterized in biochemical and cellular assays. The data below, compiled from search results, provides a detailed look at its selectivity profile.

Assay Type	Target	IC ₅₀ Value	Description / Context
Biochemical Assay	TYK2	0.6 nM	Inhibition of kinase activity [1]
	JAK1	23 nM	Inhibition of kinase activity [1]
	JAK2	26 nM	Inhibition of kinase activity [1]
	JAK3	41 nM	Inhibition of kinase activity [1]
Cellular Assay	TYK2	126 nM	Inhibition of IL-12-mediated STAT4 phosphorylation in NK-92 cells [1]

Key Experimental Protocols

The biological activity of **SAR-20347** was established through a series of standardized experimental protocols. Here are the methodologies for some of the key assays cited in the search results.

- **Kinase Inhibition Assays (Biochemical)**

- **Method:** Kinase activity was measured using a radiolabeled ATP assay. Kinases were incubated with **SAR-20347** and ^{33}P -ATP. The reaction was stopped and spotted onto P81 filter paper. After washing, the remaining ^{33}P signal was quantified using a phosphorimager to determine the concentration at which the compound inhibited 50% of activity (IC_{50}) [2].
- **Alternative Method:** A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was also used. This method measures the energy transfer between a GFP-labeled STAT3 protein and a terbium-labeled antibody that binds to phosphorylated STAT3, providing a quantitative readout of kinase inhibition [2].

- **Cellular Signaling Assays**

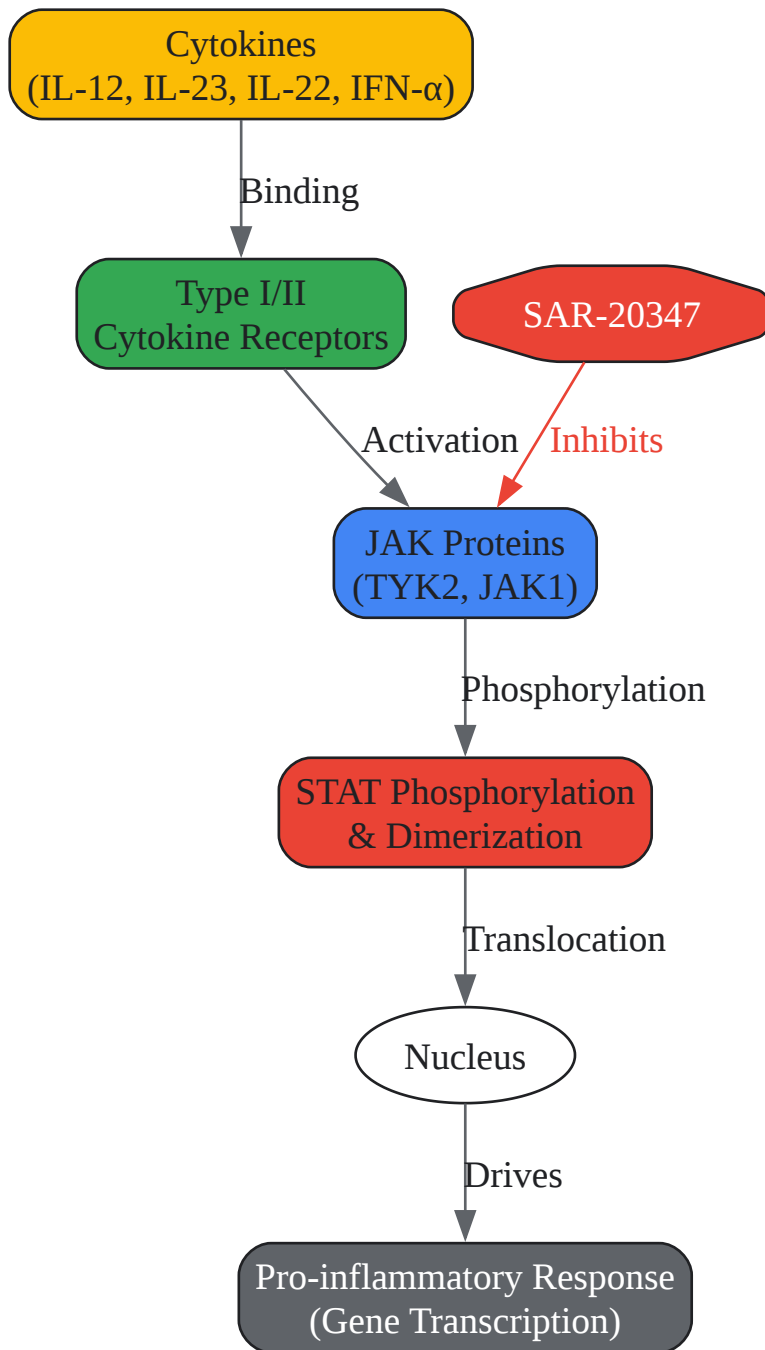
- **Cell Lines:** Used various human cell lines, including TF-1 erythroleukemia cells and NK-92 lymphoma cells, which were serum-restricted before experiments [2].
- **Protocol:** Cells were pre-treated with **SAR-20347** for 20 minutes and then stimulated with specific cytokines (e.g., IL-12, IL-22, IFN- α). Phosphorylation of STAT proteins (pSTAT) was measured using Meso Scale Discovery (MSD) electrochemiluminescence plates to calculate the IC_{50} for pathway inhibition [2].

- **In Vivo Efficacy Model**

- **Model:** Imiquimod (IMQ)-induced psoriasis-like dermatitis in mice [2].
- **Protocol:** Animals were treated with **SAR-20347**, and disease severity was assessed through pathological scoring. The study also measured the reduction in keratinocyte activation and the expression levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides in the skin [2].

Mechanism of Action & Signaling Pathway

SAR-20347 exerts its effects by inhibiting the JAK-STAT signaling pathway downstream of multiple pro-inflammatory cytokines. The following diagram illustrates the key pathways it disrupts.



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This diagram shows how **SAR-20347** acts as a central hub, inhibiting TYK2 and JAK1 to disrupt signaling from multiple cytokines implicated in autoimmune diseases like psoriasis [2].

Implications for Drug Development

The preclinical profile of **SAR-20347** highlights the therapeutic potential of dual TYK2/JAK1 inhibition.

- **Advantage over Single Target Inhibition:** Research suggests that simultaneously blocking both **TYK2 and JAK1** is more effective at reducing psoriasis-like pathology in mouse models than inhibiting TYK2 alone. This is because multiple critical cytokines (e.g., IL-23 signaling relies heavily on TYK2, while IL-22 signaling primarily uses JAK1) drive the disease [2].
- **Therapeutic Rationale:** This approach allows for broader suppression of the pathogenic cytokine network (including IL-12, IL-23, IL-22, and type I IFNs) while potentially offering a better safety window compared to less selective JAK inhibitors [2] [3].

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References

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2. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [Quantitative Pharmacology & Selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542453#sar-20347-iuphar-bps-guide-pharmacology>]

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